molecular formula C14H11NO4 B6395959 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1237135-63-5

4-(3-Methylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6395959
CAS RN: 1237135-63-5
M. Wt: 257.24 g/mol
InChI Key: AQAKRZCMVQRWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylphenyl)-2-nitrobenzoic acid (MNPBA) is a nitrobenzoic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 243.2 g/mol, and a melting point of 98-99 °C. MNPBA is a widely used reagent in organic synthesis due to its high solubility in organic solvents and its low reactivity. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and esters.

Scientific Research Applications

4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as well as in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of polymers, as a stabilizing agent in the preparation of metal nanoparticles, and as a fluorescent probe in the detection of metal ions. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as an inhibitor of bacterial growth.

Mechanism of Action

4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This inhibits the enzyme’s ability to catalyze the hydrolysis of acetylcholine, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, results in an increase in the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of bacteria, as well as an inhibitory effect on the activity of enzymes, such as acetylcholinesterase. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have an anti-inflammatory effect, as well as an antidiabetic effect.

Advantages and Limitations for Lab Experiments

4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in organic synthesis. It is also a relatively low-cost reagent, making it a cost-effective option for use in research. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% is a relatively stable compound, making it a reliable reagent for use in lab experiments.
However, there are also some limitations for using 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is a moderately toxic compound, so it should be handled with care. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% is not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95%. These include further investigation of its inhibitory effects on enzymes, such as acetylcholinesterase, and its potential applications in the synthesis of polymers and metal nanoparticles. Additionally, further research could be conducted into its potential therapeutic applications, such as its potential anti-inflammatory and antidiabetic effects. Finally, further research could be conducted into its potential applications in the detection of metal ions and the release of neurotransmitters.

Synthesis Methods

4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized in a two-step process. First, 3-methylphenol is reacted with nitric acid in a reaction known as nitration. This reaction produces 4-nitro-3-methylphenol. Then, the 4-nitro-3-methylphenol is reacted with sodium hydroxide in a reaction known as nitrobenzoic acid synthesis. This reaction produces 4-(3-methylphenyl)-2-nitrobenzoic acid.

properties

IUPAC Name

4-(3-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(8-11)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAKRZCMVQRWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688613
Record name 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237135-63-5
Record name 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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